3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-2-27-21-11-7-6-10-20(21)22(24)23-16-12-13-17(23)15-19(14-16)28(25,26)18-8-4-3-5-9-18/h3-11,16-17,19H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUOPAHSIDLOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the 2-ethoxyphenyl group: This can be done through etherification reactions using ethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its bicyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s activity, depending on the nature of the interaction.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Benzoyl Groups : Sulfonyl substituents (e.g., benzenesulfonyl, bromophenylsulfonyl) enhance acidity (pKa ~2–3) and metabolic stability compared to esters like benzoyl .
- Ethoxybenzoyl Specificity : The 2-ethoxybenzoyl group in the target compound likely improves lipophilicity and CNS penetration over simpler benzoyl derivatives (e.g., 2-naphthamide in ).
Functional Analogues with Antipathogenic or Anticholinergic Activity
Key Observations :
- Substituent Flexibility : The 8-position tolerates diverse groups (e.g., benzyl, piperidinylethyl), enabling tailored pharmacokinetic profiles.
- Biological Targets : Antipathogenic activity correlates with bulky aromatic substituents (e.g., bis(4-fluorophenyl)methoxy), while smaller groups (e.g., methyl) favor anticholinergic effects .
Biological Activity
3-(Benzene sulfonyl)-8-(2-ethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Characteristics
The compound has the following structural formula:
This structure includes a bicyclic framework that is characteristic of tropane alkaloids, which are known for their pharmacological properties.
Biological Activity Overview
Research indicates that compounds with the azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown significant inhibition of tumor cell proliferation in vitro.
- Antimicrobial Properties : The compound may possess activity against various bacterial strains.
- Enzyme Inhibition : Certain azabicyclic compounds have been identified as inhibitors of key enzymes such as mTOR and PI3K, which are crucial in cancer signaling pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary screening of related compounds suggested potential efficacy against Gram-positive and Gram-negative bacteria, although further studies are needed to confirm these findings.
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane Derivative | <1 | mTOR | Antitumor |
| 8-Azabicyclo[3.2.1]octane Derivative | >1000 | PI3K | Selective Inhibition |
| Benzoyl Derivative | <50 | Unknown | Antimicrobial |
The mechanism by which 3-(benzene sulfonyl)-8-(2-ethoxybenzoyl)-8-azabicyclo[3.2.1]octane exerts its biological effects is hypothesized to involve:
- Binding Affinity : The sulfonyl and ethoxybenzoyl groups enhance binding affinity to target enzymes, facilitating inhibition.
- Structural Interactions : The bicyclic structure allows for specific interactions with active sites on enzymes like mTOR, leading to downstream effects on cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
